6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” are not explicitly described in the available resources .
Scientific Research Applications
- Key Compounds : Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, and compound 7e from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. Some of these compounds also showed low cytotoxicity to human cells .
- In Vitro Evaluation : Compound 15 demonstrated potent antimicrobial activity against Escherichia coli, with a pMIC (ec) value of 2.50 μM/mL. It was nearly equipotent to the standard drug norfloxacin .
- Anticancer Evaluation : Compound 4 exhibited significant activity against the HCT-116 colon cancer cell line, surpassing the standard drug 5-fluorouracil. Its IC50 was 5 μg/mL .
- Unusual Dimroth Rearrangement : In silico research led to the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines. Compound 117a showed excellent anti-cancer activity against a panel of 60 cancer cell lines at sub-nanomolar concentrations .
- Lawesson’s Reagent Interaction : The compound’s methyl ester interacts with Lawesson’s reagent, leading to the synthesis of a corresponding 4-thioxo derivative .
- Huisgen 1,3-Dipolar Cycloaddition : The compound undergoes this cycloaddition in a convergent four-step route, yielding a specific product .
Anti-Tubercular Activity
Antimicrobial Potential
Thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines
Other Applications
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound’s interaction with the bacterium results in inhibitory effects, as evidenced by the 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in the mycobacterium tuberculosis h37ra, leading to its inhibitory effect .
Result of Action
The result of the compound’s action is a significant inhibitory effect on the Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially be effective in the treatment of tuberculosis.
properties
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-7-19-11(13(21)16-8)10(17-18-19)12(20)15-6-9-2-4-14-5-3-9/h2-5,7H,6H2,1H3,(H,15,20)(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFKZCXHINVZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide |
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